

BAY 249716: An In-Depth Technical Guide to Target Identification and Validation

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Compound of Interest

Compound Name: BAY 249716

Cat. No.: B15563277

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Introduction

BAY 249716 is a novel small molecule that has garnered significant interest for its dual therapeutic potential. Primarily investigated for its role in oncology, **BAY 249716** modulates the function of the tumor suppressor protein p53. Specifically, it has been shown to interact with and stabilize various p53 protein variants, including wild-type (WT) and key mutant forms, and to dissolve mutant p53 condensates.[1][2] Beyond its implications in cancer, **BAY 249716** has also demonstrated potent antitubercular activity. This technical guide provides a comprehensive overview of the target identification and validation of **BAY 249716**, presenting key experimental data, detailed protocols, and visualizations of the associated biological pathways and workflows.

Target Identification in Oncology: Mutant p53

The tumor suppressor p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. Mutations in the TP53 gene are among the most common genetic alterations in human cancers, often leading to the expression of a dysfunctional p53 protein that can acquire oncogenic functions. **BAY 249716** has been identified as a modulator of mutant p53, a promising strategy in cancer therapy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on **BAY 249716**'s interaction with p53 and its anti-proliferative effects.

Table 1: Thermal Stabilization of p53 Protein Variants by **BAY 249716**

p53 Variant	Melting Temperature (Tm) without BAY 249716 (°C)	Melting Temperature (Tm) with BAY 249716 (°C)	Change in Tm (ΔTm) (°C)
p53 WT	41.6 ± 0.01	Data not available	Significant stabilization observed[1]
p53 R175H	35.0 ± 0.086	Data not available	Significant stabilization observed[1]
p53 Y220C	34.7 ± 0.02	Data not available	Significant stabilization observed[1]

Table 2: Anti-proliferative Activity of **BAY 249716** in Cancer Cell Lines

Cell Line	p53 Status	IC50 (μM)
Various	WT, Mutant, Null	Low μM range, independent of p53 status[2][3]

Experimental Protocols

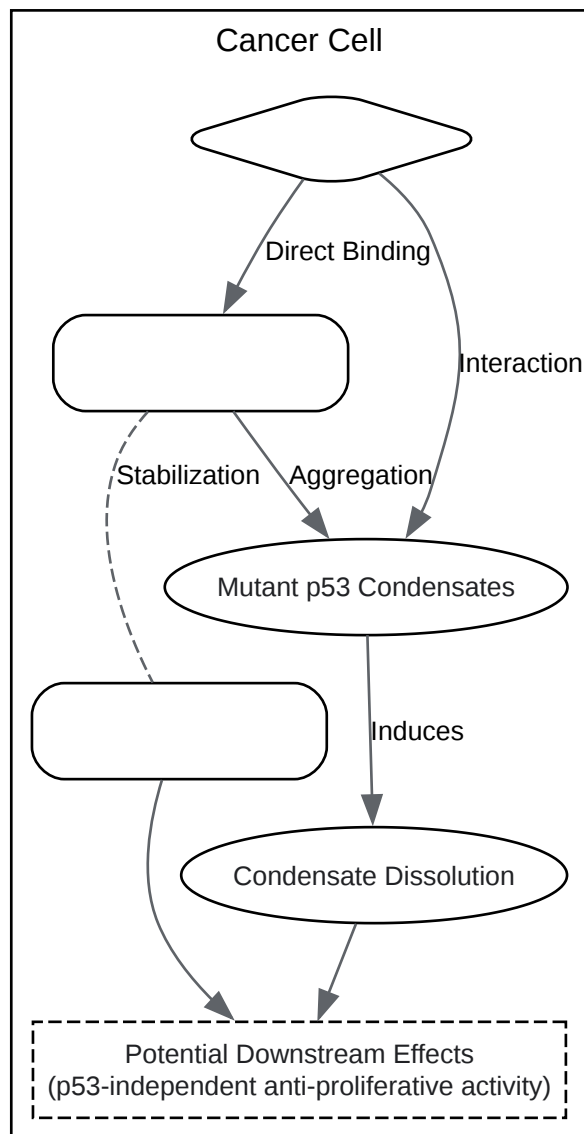
This technique is employed to assess the thermal stability of proteins. The melting temperature (Tm), the point at which 50% of the protein is unfolded, is a key indicator of stability. An increase in Tm in the presence of a compound suggests direct binding and stabilization.

- Protein Preparation: Recombinantly express and purify the DNA-binding domains of p53 WT, p53 R175H, and p53 Y220C.

- **Sample Preparation:** Prepare solutions of the p53 variants with and without **BAY 249716** in an appropriate buffer.
- **Instrumentation:** Use a nanoDSF instrument to monitor the intrinsic tryptophan fluorescence of the protein as the temperature is increased.
- **Data Analysis:** The change in fluorescence is plotted against temperature, and the midpoint of the transition is calculated to determine the T_m .

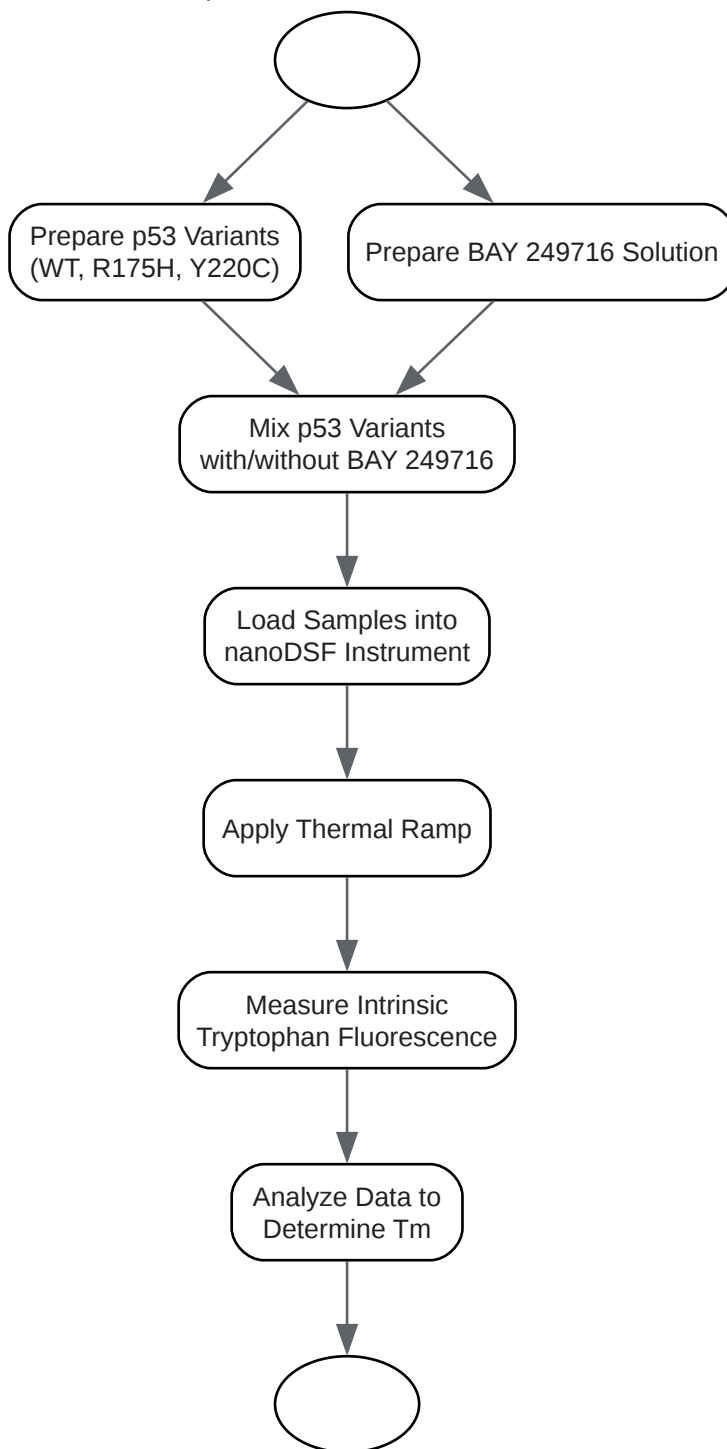
Signaling Pathway and Experimental Workflow Diagrams

Mechanism of Action of BAY 249716 on Mutant p53

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Caption: Interaction of **BAY 249716** with mutant p53 leading to protein stabilization and dissolution of condensates.

NanoDSF Experimental Workflow for BAY 249716



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Caption: Step-by-step workflow for assessing p53 protein stabilization by **BAY 249716** using nanoDSF.

Target Identification in Infectious Disease: Tuberculosis

In addition to its effects on p53, **BAY 249716** has been identified as a potent inhibitor of *Mycobacterium tuberculosis*.

Quantitative Data Summary

Table 3: Antitubercular Activity of **BAY 249716**

Organism	Assay	IC90 (µg/mL)
<i>Mycobacterium tuberculosis</i>	Whole-cell growth inhibition	<0.10[4]

Experimental Protocols

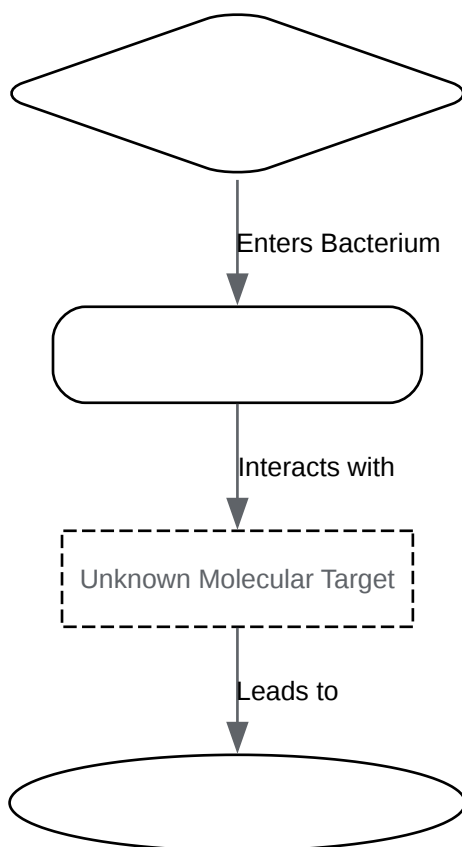
- **Bacterial Culture:** Culture *Mycobacterium tuberculosis* H37Rv in an appropriate liquid medium.
- **Compound Preparation:** Prepare serial dilutions of **BAY 249716**.
- **Assay Setup:** Inoculate the bacterial culture into microplates containing the different concentrations of **BAY 249716**.
- **Incubation:** Incubate the plates under standard conditions for mycobacterial growth.
- **Readout:** Measure bacterial growth, typically by optical density or a viability indicator dye.
- **Data Analysis:** Determine the minimum inhibitory concentration (MIC) or the concentration that inhibits 90% of growth (IC90).

Mechanism of Action Insights

BAY 249716 belongs to the 2-aminothiazole class of compounds. Studies on other 2-aminothiazoles with antitubercular activity suggest that the mechanism of action is likely not through iron chelation. The 2-pyridyl moiety appears to be crucial for its activity against M.

tuberculosis.[5] However, the specific molecular target of **BAY 249716** within the bacterium has not yet been definitively identified.

Antitubercular Activity of BAY 249716



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Caption: Postulated mechanism of **BAY 249716**'s antitubercular activity, highlighting the current unknown molecular target.

Validation and Future Directions

The dual activity of **BAY 249716** presents both exciting therapeutic opportunities and challenges for its development.

In Oncology: The finding that the anti-proliferative activity of **BAY 249716** is independent of p53 status suggests that while it does bind to and stabilize p53, its cancer cell-killing effect may be mediated through other, yet to be identified, targets or pathways.[2] Future research should focus on elucidating these p53-independent mechanisms to fully understand its therapeutic

potential and to identify patient populations most likely to respond. Investigating the effect of **BAY 249716** on the expression of p53 downstream target genes such as p21, PUMA, and NOXA would provide further insight into its functional consequences on the p53 pathway.

In Tuberculosis: The potent, sub-micromolar activity against *M. tuberculosis* makes **BAY 249716** a promising lead for the development of new anti-tubercular drugs. The critical next step is the identification of its specific molecular target. This could be achieved through techniques such as affinity chromatography-mass spectrometry, genetic screens for resistant mutants, or computational target prediction followed by biochemical validation. Understanding the target will be crucial for optimizing the compound's efficacy and for predicting and overcoming potential resistance mechanisms.

Conclusion

BAY 249716 is a fascinating small molecule with a dual-pronged therapeutic profile. Its ability to modulate mutant p53, a key driver in many cancers, and its potent activity against *Mycobacterium tuberculosis* underscore its potential in two distinct and critical areas of unmet medical need. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate and harness the therapeutic capabilities of **BAY 249716**. The elucidation of its p53-independent anti-proliferative mechanisms and the identification of its antitubercular target are key future milestones that will undoubtedly propel this promising compound forward in the drug development pipeline.

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